Cas no 10054-05-4 ((2R)-2-(2-{(2R)-1-hydroxybutan-2-ylamino}ethyl)aminobutan-1-ol)

(2R)-2-(2-{(2R)-1-hydroxybutan-2-ylamino}ethyl)aminobutan-1-ol structure
10054-05-4 structure
Product Name:(2R)-2-(2-{(2R)-1-hydroxybutan-2-ylamino}ethyl)aminobutan-1-ol
CAS-nummer:10054-05-4
MF:C10H24N2O2
MW:204.309762954712
MDL:MFCD00242828
CID:118334
PubChem ID:470071
Update Time:2025-04-18

(2R)-2-(2-{(2R)-1-hydroxybutan-2-ylamino}ethyl)aminobutan-1-ol Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Butanol,2,2'-(1,2-ethanediyldiimino)bis-, (2R,2'R)- (9CI)
    • l-Ethambutol
    • 1-Butanol, 2,2'-(1,2-ethanediyldiimino)bis-, (2R,2'R)-
    • 1-Butanol, 2,2'-(1,2-ethanediyldiimino)bis-, [R-(R*,R*)]-
    • 1-Butanol, 2,2'-(ethylenediimino)di-, (-)- (8CI)
    • l-2,2'-(Ethylenediimino)bis(1-butanol)
    • (2R,2'R)-2,2'-(1,2-Ethanediyldiimino)bis[1-butanol]
    • (-)-Ethambutol
    • (2R)-2-(2-{(2R)-1-hydroxybutan-2-ylamino}ethyl)aminobutan-1-ol
    • (2R,2'R)-2,2'-(Ethane-1,2-diylbis(azanediyl))bis(butan-1-ol)
    • UNII-JV86Y0CIVF
    • CHEMBL1201318
    • Ethambutol hydrochloride impurity C [EP]
    • BPBio1_000105
    • BSPBio_000095
    • 36697-71-9
    • Prestwick2_000028
    • Prestwick1_000028
    • ETHAMBUTOL HYDROCHLORIDE IMPURITY C [EP IMPURITY]
    • 1-Butanol, 2,2'-(ethylenediimino)di-, (-)-
    • Ethambutol, (R,R)-
    • (2R,2'R)-2,2'-(Ethylenediimino)dibutan-1-ol
    • CHEBI:94654
    • EMB
    • Prestwick3_000028
    • (2R,2'R)-2,2'-(ethane-1,2-diylbis(azanediyl))dibutan-1-ol
    • AKOS030530982
    • 1-Butanol, 2,2'-(1,2-ethanediyldiimino)bis-, (R-(R*,R*))-
    • (R,R)-ethambutol
    • SPBio_002016
    • MMV687801
    • (2R)-2-[2-[[(1R)-1-(hydroxymethyl)propyl]amino]ethylamino]butan-1-ol
    • rel-(2R,2'R)-2,2'-(Ethane-1,2-diylbis(azanediyl))bis(butan-1-ol)
    • SCHEMBL9906602
    • (2R)-2-[(2-{[(2R)-1-HYDROXYBUTAN-2-YL]AMINO}ETHYL)AMINO]BUTAN-1-OL
    • Ethambutol, (-)-isomer
    • (2R)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol
    • EN300-23628482
    • DTXSID501028791
    • 10054-05-4
    • Prestwick0_000028
    • JV86Y0CIVF
    • Q27166468
    • (-)-(R,R)-2,2'-(1,2-Ethylenediimino)-di-1-butanol
    • (S,S)-2,2'-(1,2-Ethanediyldiimino)dibutan-1-ol
    • NCGC00179661-01
    • MDL: MFCD00242828
    • Inchi: 1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m1/s1
    • InChI-sleutel: AEUTYOVWOVBAKS-NXEZZACHSA-N
    • LACHT: OC[C@@H](CC)NCCN[C@@H](CO)CC

Berekende eigenschappen

  • Exacte massa: 204.184
  • Monoisotopische massa: 204.184
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 9
  • Complexiteit: 109
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.1
  • Topologisch pooloppervlak: 64.5Ų

Experimentele eigenschappen

  • Dichtheid: 0.987±0.06 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 88-89 ºC (tetrahydrofuran ethyl acetate )
  • Kookpunt: 345.3±22.0 ºC (760 Torr),
  • Vlampunt: 113.7±12.9 ºC,
  • Oplosbaarheid: 易溶 (592 g/L) (25 ºC),

(2R)-2-(2-{(2R)-1-hydroxybutan-2-ylamino}ethyl)aminobutan-1-ol Beveiligingsinformatie

(2R)-2-(2-{(2R)-1-hydroxybutan-2-ylamino}ethyl)aminobutan-1-ol Prijsmeer >>

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